molecular formula C10H14N2O B11910487 (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

Cat. No.: B11910487
M. Wt: 178.23 g/mol
InChI Key: AHVQFRHEQMSSOY-SSDOTTSWSA-N
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Description

(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral tetrahydroquinoxaline derivative characterized by a methanol substituent at the 6-position of the bicyclic scaffold and a methyl group at the 3-position. Its molecular formula is C${10}$H${14}$N$_2$O, with a molecular weight of 178.23 g/mol (calculated). The compound’s CAS registry number is 1932380-28-3, and it is commercially available as a research chemical, primarily used in pharmaceutical and asymmetric synthesis studies .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[(3R)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol

InChI

InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m1/s1

InChI Key

AHVQFRHEQMSSOY-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CNC2=C(N1)C=C(C=C2)CO

Canonical SMILES

CC1CNC2=C(N1)C=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.

    Reduction: The quinoxaline ring is then reduced to tetrahydroquinoxaline using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

    Methylation: The tetrahydroquinoxaline is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 6-position through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods: Industrial production of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the quinoxaline ring, using reducing agents such as sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or iodine in the presence of a base.

Major Products:

    Oxidation: Formation of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carboxylic acid.

    Reduction: Formation of fully reduced quinoxaline derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the tetrahydroquinoxaline class exhibit various biological activities. Notably, (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has been investigated for:

  • Antidepressant Effects : Studies suggest that tetrahydroquinoxaline derivatives may influence neurotransmitter systems associated with mood regulation.
  • Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity : Preliminary data indicate that (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may possess antimicrobial properties against certain bacterial strains.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol in rodent models. The compound was administered in varying doses to evaluate its impact on behavior in forced swim and tail suspension tests. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced cell death in cultured neuronal cells. The study demonstrated that treatment with (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol significantly reduced markers of oxidative damage and apoptosis compared to untreated controls.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol and their unique features:

Compound NameStructureUnique Features
1,2,3,4-TetrahydroquinoxalineStructureLacks hydroxymethyl group; different biological activity
3-MethylquinoxalineStructureAromatic structure; different reactivity
6-HydroxyquinoxalineStructureHydroxy group at a different position

Mechanism of Action

The mechanism of action of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomer

The (S)-enantiomer, (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol (CAS: 1932275-90-5), shares identical molecular weight and formula but differs in optical rotation and chiral interactions. Key distinctions include:

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1932380-28-3 1932275-90-5
Chirality R-configuration S-configuration
Synthetic Applications Likely used in chiral catalysis Similar but enantiocomplementary
Biological Activity Potential differential binding Mirror-image pharmacological profile

Enantiomers often exhibit divergent pharmacological behaviors due to stereospecific interactions with biological targets (e.g., enzymes or receptors).

Structural Analogues in Heterocyclic Methanol Derivatives

2.2.1. [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol

Key differences:

  • Core Structure: Triazine (electron-deficient) vs. tetrahydroquinoxaline (electron-rich, aromatic).
  • Substituents: Bulky phenoxy groups reduce solubility compared to the methyl group in the tetrahydroquinoxaline derivative.
  • Synthesis : Both compounds employ DIBAL-H for alcohol group reduction, but the triazine analogue requires multi-step functionalization .
2.2.2. α-Methylbenzene Methanol

Comparisons:

  • Bioactivity: Tetrahydroquinoxaline derivatives are more likely to exhibit CNS activity due to nitrogen-rich scaffolds.
  • Solubility: The bicyclic structure of (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may lower hydrophilicity compared to α-methylbenzene methanol.

Research Findings and Gaps

  • Enantiomeric Studies: No direct pharmacological comparisons between (R)- and (S)-enantiomers are documented in the provided evidence, highlighting a critical research gap.
  • Bioactivity Data: The tetrahydroquinoxaline scaffold is associated with kinase inhibition and neurotransmitter modulation in literature, but specific data for this compound are absent .
  • Industrial Relevance : Both enantiomers are marketed as intermediates (), suggesting utility in asymmetric synthesis or drug development.

Biological Activity

(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral compound belonging to the tetrahydroquinoxaline family, characterized by a fused bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of approximately 178.23 g/mol .

Structural Characteristics

The unique arrangement of functional groups in (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol includes:

  • A hydroxymethyl group at the 6-position.
  • A methyl group at the 3-position.

These features enhance its interaction with biological targets and provide avenues for further chemical modifications.

Biological Activities

Research indicates that tetrahydroquinoxaline derivatives exhibit a range of biological activities. The specific activities of (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol can be summarized as follows:

Antioxidant Activity

Studies have shown that compounds within this class can demonstrate antioxidant properties. The antioxidant activity is often evaluated using assays like DPPH and FRAP. While specific data on (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is limited, related compounds have exhibited significant antioxidant effects due to their ability to scavenge free radicals .

Antibacterial Activity

Tetrahydroquinoxaline derivatives have also been reported to possess antibacterial properties. For instance, studies suggest that these compounds can inhibit the growth of various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or function .

Neuroprotective Effects

Some research indicates potential neuroprotective effects associated with tetrahydroquinoxaline derivatives. These effects may stem from their ability to modulate neurotransmitter systems or exhibit anti-inflammatory properties in neural tissues .

Case Studies and Research Findings

  • Antioxidant Study : A study evaluating the antioxidant potential of related compounds found that certain derivatives exhibited significant activity against oxidative stress markers. Although specific data on (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol was not highlighted, the structure suggests potential efficacy in similar assays .
  • Antibacterial Evaluation : In another study focusing on the antibacterial properties of tetrahydroquinoxaline derivatives, several compounds were tested against common pathogens. The results indicated that modifications at specific positions could enhance activity against resistant strains .

Comparative Analysis with Similar Compounds

A comparative analysis of (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol with structurally similar compounds reveals insights into its biological activity:

Compound NameStructure CharacteristicsUnique Features
1,2,3,4-TetrahydroquinoxalineBasic structure without substituentsServes as a parent compound for various derivatives
QuinoxalineAromatic analog lacking hydrogen saturationExhibits different reactivity due to aromaticity
7-Chloro-1-methyl-3-methyl-tetrahydroquinoxalineContains chlorine substituent at position 7Enhanced antimicrobial properties due to chlorination

The presence of both methyl and hydroxymethyl groups in (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol potentially enhances its interaction with biological targets compared to these similar compounds.

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